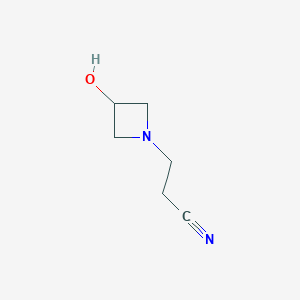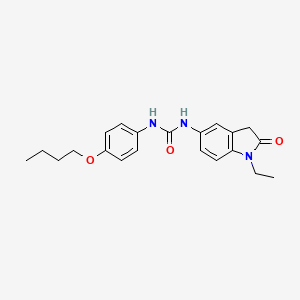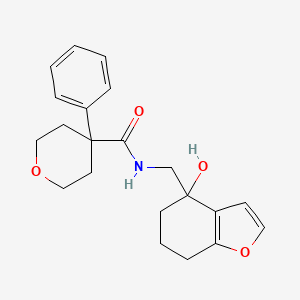![molecular formula C10H12BrNO2 B2594578 N-[3-(2-bromoethoxy)phenyl]acetamide CAS No. 741199-06-4](/img/structure/B2594578.png)
N-[3-(2-bromoethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(2-bromoethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO2. It has a molecular weight of 258.11 . The IUPAC name for this compound is N-[4-(2-bromoethoxy)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 258.11 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Potential Pesticides Applications
Research into derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which shares structural similarities with N-[3-(2-bromoethoxy)phenyl]acetamide, has shown promising applications as potential pesticides. X-ray powder diffraction characterized these organic compounds, highlighting their potential in agricultural pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Molecular Interactions and Crystal Packing
The study of molecular interactions and crystal packing through single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations has provided insights into the stability and chemical reactivity of compounds structurally related to this compound. These studies are crucial for understanding the physical and chemical properties of new compounds, which can have implications in various scientific fields, including materials science and drug development (Gouda et al., 2022).
Synthesis and Antioxidant Properties
The synthesis of novel derivatives and their evaluation for antioxidant activity demonstrates the potential biomedical applications of compounds related to this compound. These studies contribute to the development of new antioxidant agents, which are important for combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Synthesis Methodologies
Advancements in synthesis methodologies for related compounds have been explored, contributing to the chemical synthesis field by providing more efficient and cost-effective approaches. These studies not only enhance our understanding of chemical synthesis processes but also pave the way for the large-scale production of these compounds for various applications (Zhong-cheng & Wan-yin, 2002).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of certain derivatives have been investigated, showing the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant pathogens and could lead to the discovery of novel therapeutics (Gul et al., 2017).
Properties
IUPAC Name |
N-[3-(2-bromoethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONSYXFAAWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)


![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)


